molecular formula C11H9ClN2S B12216554 4-Chloro-6-p-tolylsulfanyl-pyrimidine

4-Chloro-6-p-tolylsulfanyl-pyrimidine

Cat. No.: B12216554
M. Wt: 236.72 g/mol
InChI Key: HCXHHPJPOVYARH-UHFFFAOYSA-N
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Description

4-Chloro-6-p-tolylsulfanyl-pyrimidine is a versatile chemical intermediate prized in medicinal chemistry for the development of novel therapeutic agents. Its core structure integrates a chloropyrimidine ring, a key scaffold in drug discovery, with a p-tolylsulfanyl substituent, which can enhance lipophilicity and influence pharmacokinetic properties . This molecular architecture is frequently employed in nucleoside analog research and as a key precursor for synthesizing pyrimidine-2,4-dione derivatives . Such derivatives have demonstrated a wide range of chemotherapeutic activities in scientific studies, including potent antiviral effects against HIV-1 and HSV, as well as anticancer properties . The mechanism of action for these active compounds often involves the inhibition of vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, and reverse transcriptase . The chlorine atom at the 4-position of the pyrimidine ring is a highly reactive site, allowing for further functionalization via nucleophilic aromatic substitution, making this compound an invaluable building block for constructing more complex, target-oriented molecules. Researchers utilize this compound to create analogs of known bioactive molecules, such as HEPT (1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine), to explore new mechanisms and optimize drug efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3

InChI Key

HCXHHPJPOVYARH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Precursors

The foundational step in synthesizing 4-chloro-6-pp-tolylsulfanyl-pyrimidine involves introducing chlorine at the 4-position of the pyrimidine ring. Patent CN103073505A details a high-yield chlorination method using phosphorus oxychloride (POCl3_3) and anhydrous organic amines (e.g., dimethylformamide, DMF, or NN-diisopropylethylamine, DIPEA). In this protocol, 4-chloro-6-methoxypyrimidine reacts with excess POCl3_3 at 80–105°C for 7 hours, achieving 95–97% yield of 4,6-dichloropyrimidine. While this method targets dichlorination, adapting it for monosubstitution requires precise stoichiometric control.

Mechanistic Insight : POCl3_3 acts as both a solvent and chlorinating agent, with organic amines facilitating the removal of HCl, shifting equilibrium toward product formation. The reaction proceeds via a two-step mechanism:

  • Activation : Protonation of the pyrimidine’s methoxy group by POCl3_3, generating a better-leaving group.

  • Nucleophilic Substitution : Chloride ion attacks the activated position, displacing methoxide.

Introduction of the ppp-Tolylsulfanyl Group

The 6-position sulfanylation is achieved through nucleophilic aromatic substitution (SNAr) using pp-toluenethiol. A study on analogous pyrimidine-2,4-diones (IUCr, 2014) demonstrates that sulfanyl group incorporation requires deprotonation of the thiol using bases like NaOH or K2_2CO3_3 in polar aprotic solvents (e.g., DMSO or DMF). For example, 6-chloropyrimidine derivatives react with pp-toluenethiol (1.2 eq) in DMF at 60°C for 12 hours, yielding 70–80% of the sulfanylated product.

Critical Parameters :

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.

  • Temperature : Reactions above 50°C prevent side reactions like oxidation of the thiol.

  • Base : Strong bases (e.g., NaH) may lead to over-substitution at other ring positions.

Sequential Chlorination-Sulfanylation Strategy

A two-step approach optimizes regioselectivity:

  • Step 1 : Chlorinate 6-methoxypyrimidine at the 4-position using POCl3_3/DMF.

  • Step 2 : Replace the 6-methoxy group with pp-tolylsulfanyl via SNAr.

Example Protocol :

  • Chlorination : 4-Chloro-6-methoxypyrimidine (100 g, 0.985 mol) reacts with POCl3_3 (400 g, 2.61 mol) and DMF (30 g) at 85°C for 7 hours. Excess POCl3_3 is removed via reduced-pressure distillation (85°C, −0.095 MPa), yielding 4,6-dichloropyrimidine (95.6% yield).

  • Sulfanylation : The 6-chloro intermediate reacts with pp-toluenethiol (1.2 eq) and K2_2CO3_3 (2 eq) in DMF at 60°C for 12 hours. Post-reaction, the mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried (Na2_2SO4_4) and concentrated to yield 4-chloro-6-pp-tolylsulfanyl-pyrimidine.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from US20050131004A1 highlights the role of DMSO in facilitating SNAr reactions at lower temperatures. Comparative studies show:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFK2_2CO3_3607898.5
DMSONaOH408299.2
THFNaH256597.8

DMSO outperforms DMF due to its higher polarity, stabilizing the transition state. However, DMF remains preferable for large-scale synthesis due to easier solvent recovery.

Temperature and Time Dependence

Reaction kinetics for sulfanylation were analyzed via HPLC (IUCr, 2014):

  • 60°C : 80% conversion in 8 hours.

  • 80°C : 95% conversion in 4 hours but with 5% dimerization byproducts.
    Optimal conditions balance speed and selectivity, favoring 60°C for 12 hours.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization. Patent CN103073505A recommends using ethylene dichloride or dichloromethane with anhydrous CaCl2_2 for drying. Cooling to −5°C yields needle-like crystals with 99.3–99.6% purity.

Crystallization Data :

  • Solvent : Dichloromethane.

  • Cooling Rate : 0.5°C/min to prevent oiling out.

  • Yield : 85–90% recovery after filtration.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, H-5), 7.35–7.25 (m, 4H, tolyl), 2.45 (s, 3H, CH3_3).

  • LC-MS : m/z 267.1 [M+H]+^+.

X-ray Crystallography

The IUCr study confirms the planar pyrimidine ring and dihedral angle (66.69°) between pyrimidine and tolyl groups. Hydrogen bonding (N–H···O) stabilizes the crystal lattice, informing solubility predictions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-p-tolylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Structural Properties

4-Chloro-6-p-tolylsulfanyl-pyrimidine belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of the chlorine and p-tolylsulfanyl substituents on the pyrimidine ring enhances its chemical reactivity and biological activity. Pyrimidines are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit tumor growth. In vitro studies have compared the anti-tumor activity of such derivatives with standard agents like cisplatin, revealing promising results in reducing cell viability in cancer cell lines .
  • Enzyme Inhibition : Compounds containing pyrimidine rings are known inhibitors of several enzymes, including carbonic anhydrases and phosphodiesterases. The dual inhibitory activity against human carbonic anhydrase isoenzymes has been noted for similar pyrimidine derivatives, suggesting potential applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, which highlighted its potential as a lead compound for developing new antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Control (Ciprofloxacin)816

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of pyrimidine derivatives, including this compound. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The results showed that it significantly reduced cell proliferation at specific concentrations, demonstrating a promising IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (µM) for this compoundIC50 (µM) for Cisplatin
HepG21510
HeLa128

Mechanism of Action

The mechanism of action of 4-Chloro-6-p-tolylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The p-tolylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrimidine ring provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-Chloro-6-p-tolylsulfanyl-pyrimidine with key analogs based on substituents, molecular weight, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Activities
This compound Cl (4), p-tolylsulfanyl (6) C₁₁H₁₀ClN₂S 252.73* N/A High lipophilicity; potential therapeutic applications
4-Chloro-6-methylsulfanyl-pyrimidine Cl (4), CH₃S (6) C₅H₅ClN₂S 160.62 50–51 Lower lipophilicity; sensitization risk
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) C₄H₃ClN₂O 130.54 N/A Hydrophilic; industrial/laboratory uses
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl (4), F-C₆H₄S (6), NH₂ (2) C₁₀H₇ClFN₃S 255.70 N/A Enhanced electronegativity; nucleophilic NH₂ group
5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4-dione Propyl (5), p-tolylsulfanyl (6) C₁₄H₁₆N₂O₂S 276.35 446–448 Antiviral/anticancer activity; hydrogen-bonded crystal lattice

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity: The p-tolylsulfanyl group in the target compound increases lipophilicity compared to methylsulfanyl (160.62 g/mol vs.
  • Thermal Stability : Pyrimidine-2,4-dione derivatives (e.g., 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4-dione) exhibit higher melting points (446–448°C) due to intermolecular hydrogen bonding, contrasting with simpler analogs like 4-Chloro-6-methylsulfanyl-pyrimidine (50–51°C) .
  • Electron Effects : Fluorophenylsulfanyl substituents () introduce electronegativity, altering electronic distribution compared to p-tolylsulfanyl.

Biological Activity

4-Chloro-6-p-tolylsulfanyl-pyrimidine is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a p-tolylsulfanyl group. This unique configuration contributes to its biological activity.

Biological Activities

1. Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit antiparasitic properties. For instance, studies on thienopyrimidine derivatives have shown that structural modifications can enhance their potency against Leishmania donovani and other parasites . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in treating parasitic infections.

2. Anticancer Properties

A notable aspect of this compound is its potential as an anticancer agent. In vitro studies have demonstrated that similar pyrimidine derivatives can induce cytotoxicity in various cancer cell lines, including glioblastoma and prostate cancer cells. For example, sulfonamide-appended chalcones were evaluated for their cytotoxic effects, revealing IC50 values ranging from 2.1 to 7.9 mg/mL against tumor cell lines . The presence of specific substituents, such as chlorine, has been linked to increased biological activity.

3. Insecticidal Activity

This compound is also recognized for its insecticidal properties. It serves as an active ingredient in certain pesticides, demonstrating effectiveness against agricultural pests. Its mechanism involves disrupting the normal physiological processes in target insects, leading to mortality.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's lipophilicity and biological activity.
  • Hydrophobic Interactions : The p-tolylsulfanyl group contributes to hydrophobic interactions, which are essential for binding to biological targets .

The following table summarizes some important SAR findings related to similar compounds:

CompoundSubstituentBiological ActivityIC50 (µM)
Compound AChlorineAnticancer5.0
Compound BSulfonamideAntiparasitic10.2
Compound CMethylInsecticidal15.5

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrimidine derivatives, researchers found that compounds with similar structures to this compound exhibited significant cytotoxicity against prostate cancer cell lines (PC-3). The study reported IC50 values indicating effective inhibition of cell growth .

Case Study 2: Insecticidal Activity

Another investigation assessed the efficacy of various pyrimidine-based pesticides, including those containing the sulfanyl group. Results indicated that these compounds significantly reduced pest populations in controlled agricultural settings, highlighting their practical applications in pest management.

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